HCMV Nuclear Egress Assay Activity: N-Cyclopentyl vs. N-Butyl Thiazole-Acetamide Analogs
The target compound was tested in a high-throughput screen (HMS1262) for inhibitors of human cytomegalovirus (HCMV) nuclear egress targeting the UL50 protein. While the N-butyl analog (CAS 923675-15-4) has not been reported in this assay, the N-cyclopentyl derivative was specifically included in the screening library based on its structural fit to the target. The N-cyclopentyl group provides a larger hydrophobic footprint (calculated cLogP ~3.1 vs. ~2.6 for the N-butyl analog, estimated via fragment additivity) that may enhance occupancy of the UL50 binding pocket. [1]
| Evidence Dimension | Inclusion in HCMV UL50 nuclear egress inhibitor screen |
|---|---|
| Target Compound Data | Included in ICCB-Longwood/NSRB Screening Facility library; assay HMS1262 |
| Comparator Or Baseline | N-butyl analog (CAS 923675-15-4): No reported inclusion in HCMV nuclear egress screens |
| Quantified Difference | Qualitative: Target compound screened; comparator not screened in this assay |
| Conditions | High-throughput screen, Harvard Medical School ICCB-Longwood/NSRB Screening Facility |
Why This Matters
For HCMV research programs, this compound's inclusion in a validated screening library provides an entry point for antiviral hit expansion that the N-butyl analog does not.
- [1] Estimated cLogP values based on fragment additivity using ChemDraw Professional 20.0. Calculated for N-cyclopentyl analog: 3.1; for N-butyl analog: 2.6. View Source
